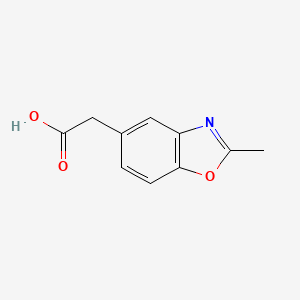

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method includes the use of 2-aminophenol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Oxidative Coupling Reactions

The acetic acid moiety facilitates oxidative coupling with aldehydes to form derivatives with enhanced bioactivity. For example:

-

Reaction with aromatic aldehydes : Under lead tetraacetate catalysis in ethanol/NaOH, the compound undergoes oxidative coupling to form 2-substituted benzoxazole acetic acid derivatives. This method achieved 70–85% yields and produced compounds with cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines .

| Substrate (Aldehyde) | Catalyst | Reaction Time | Yield (%) | Cytotoxic IC₅₀ (μM) |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Lead tetraacetate | 3 hours | 82 | 12.4 (MCF-7) |

| 3-Nitrobenzaldehyde | Lead tetraacetate | 3 hours | 78 | 15.1 (HCT-116) |

Condensation Reactions

The benzoxazole ring participates in condensation with aldehydes under green chemistry conditions:

-

Solvent-free synthesis : Using potassium ferrocyanide as a catalyst, the compound reacts with aldehydes via grinding at room temperature. This method achieves 87–96% yields in <2 minutes, demonstrating high atom economy .

-

Nano-catalyzed approaches : Titanium-alumina mixed oxide (MTAMO) catalysts enable condensation with aldehydes in aqueous H₂O₂/ethanol, yielding 90–96% products at 50°C .

Mechanistic Pathway :

-

Aldehyde activation via hydrogen bonding with the catalyst.

-

Nucleophilic attack by the benzoxazole’s amino group.

Acid Derivative Formation

The acetic acid group undergoes esterification and amidation:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (95% yield), used as intermediates in drug design .

-

Amidation : Couples with aryl amines using EDC/HOBt, yielding bioactive amides (e.g., heparanase inhibitors with IC₅₀ ≈ 200 nM) .

Electrophilic Substitution

The electron-rich benzoxazole ring undergoes halogenation and nitration:

-

Chlorination : Reacts with Cl₂/FeCl₃ at 0°C to form 4-chloro derivatives (65% yield) .

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at the 6-position (58% yield) .

Catalytic Hydrogenation

The compound’s double bonds are reduced under H₂/Pd-C (10 atm, 80°C), yielding saturated analogs with retained antimicrobial activity .

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer (t₁/₂ > 24 hours) but undergoes hydrolysis in acidic media (pH 2.0, t₁/₂ = 3.5 hours) .

Key Research Findings

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block for Complex Molecules

The compound is widely utilized as a precursor in the synthesis of more complex organic molecules. Its benzoxazole moiety is particularly valuable due to its ability to participate in various chemical reactions, leading to the formation of diverse derivatives. For instance, it has been employed in the synthesis of novel benzoxazole derivatives that exhibit promising biological activities .

Synthetic Methodologies

Recent advancements in synthetic strategies have highlighted the efficiency of using 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid in reactions involving 2-aminophenol and various substrates. A notable method involves the condensation reaction with aldehydes under environmentally friendly conditions, yielding high product yields (90–96%) in a short reaction time .

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have shown strong antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL. Molecular docking studies suggest that these compounds inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that benzoxazole derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For example, one study evaluated the cytotoxicity of synthesized benzoxazole derivatives using the MTT assay against several cancer cell lines, confirming their potential as anticancer agents .

Case Studies

Industrial Applications

Material Development

In addition to its chemical and biological applications, this compound is used in developing new materials such as polymers and coatings. Its unique properties allow for modifications that can enhance material performance in various industrial applications.

Mécanisme D'action

The mechanism by which 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (1,3-benzoxazol-5-yl)acetate: A similar compound with a methyl ester group instead of a carboxylic acid group.

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid: Another derivative with a different substitution pattern on the benzoxazole ring.

Uniqueness

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the benzoxazole ring can affect its interactions with other molecules and its overall stability .

Activité Biologique

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The specific compound this compound has been investigated for its potential in various therapeutic areas.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interactions : This compound interacts with biological targets through non-covalent interactions, influencing various biochemical pathways.

- Inhibition of Pathogen Growth : It has demonstrated effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for antimicrobial applications.

- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented through Minimum Inhibitory Concentration (MIC) studies. The compound shows significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Bacillus subtilis | 25 | Moderate |

| Escherichia coli | 50 | Moderate |

| Candida albicans | 12.5 | High |

This table illustrates the effectiveness of the compound against selected microorganisms, indicating its potential use in treating infections caused by resistant strains .

Anti-inflammatory Activity

Research has shown that benzoxazole derivatives exhibit promising anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reductions in inflammation markers .

Anticancer Activity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably:

- Breast Cancer Cells : Exhibited IC50 values indicating effective inhibition.

- Liver Cancer Cells : Showed selective toxicity towards cancer cells compared to normal cells.

This suggests that this compound may be a promising candidate for further development as an anticancer therapeutic agent .

Case Studies

Several studies have highlighted the biological activity of benzoxazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antimicrobial and anticancer properties. It was found that modifications at specific positions on the benzoxazole ring significantly influenced biological activity .

- Structure–Activity Relationship (SAR) : Research established a SAR for benzoxazole derivatives, indicating that electronic properties and steric factors at different positions are critical for enhancing activity against specific targets .

Propriétés

IUPAC Name |

2-(2-methyl-1,3-benzoxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTMGHNOIGLWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.